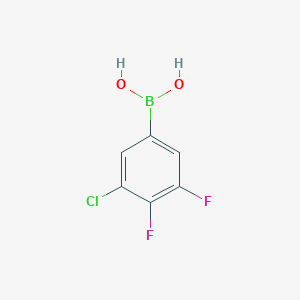

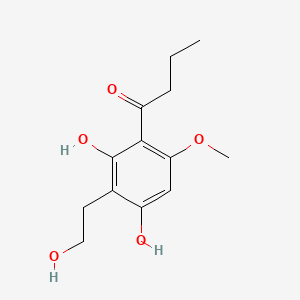

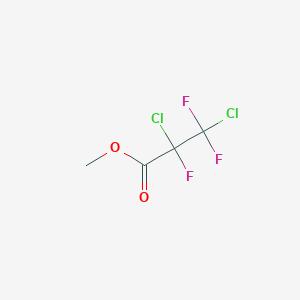

![molecular formula C11H8N4O7S B3031213 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- CAS No. 199804-22-3](/img/structure/B3031213.png)

3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo-

Overview

Description

3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- (PASA) is a synthetic sulfonic acid derivative of pyrrolidine. It has been studied for its various biochemical and physiological effects, and has been used as a reagent in a variety of laboratory experiments.

Scientific Research Applications

Bioconjugation and Protein Labeling

N-Hydroxysulphosuccinimidyl-4-azidobenzoate (sulfo-NHS-azide) is a valuable reagent for bioconjugation. It can react with primary amines (—NH₂) in proteins, peptides, or other biomolecules to form stable amide bonds. Researchers often use it for protein labeling with fluorescent dyes, enzymes, or other tags. The resulting conjugates find applications in fluorescence imaging, proteomics, and diagnostics .

Surface Activation in Chromatography

Sulfo-NHS-azide can activate chromatographic supports, microbeads, nanoparticles, and microarray slides. By coupling it to carboxyl groups on these surfaces, researchers create reactive sites for subsequent binding of target molecules. This activation step enhances the specificity and efficiency of affinity chromatography, immunoassays, and other separation techniques .

Peptide Synthesis

In peptide chemistry, sulfo-NHS-azide plays a crucial role. It enables the efficient coupling of carboxylic acids (e.g., amino acids) to amino groups, leading to peptide bond formation. Researchers use it to synthesize peptides for drug discovery, structural studies, and biological assays .

Crosslinking and Hydrogel Formation

Sulfo-NHS-azide can crosslink proteins, peptides, or other biomolecules. When combined with a complementary functional group (e.g., an amine), it forms stable covalent linkages. Researchers exploit this property to create hydrogels, drug delivery systems, and tissue engineering scaffolds .

Antibody-Drug Conjugates (ADCs)

ADCs are promising cancer therapies that combine the specificity of antibodies with the cytotoxic effects of drugs. Sulfo-NHS-azide can be used to attach cytotoxic payloads (e.g., chemotherapeutic agents) to antibodies, resulting in targeted ADCs. These conjugates selectively deliver drugs to cancer cells, minimizing off-target effects .

Chemical Biology and Click Chemistry

Sulfo-NHS-azide participates in click chemistry reactions, specifically the azide-alkyne cycloaddition. Researchers use it to label biomolecules with azide tags, which can then react with alkynes (e.g., alkyne-modified proteins or nucleic acids). This versatile approach allows site-specific modification and functionalization of biological molecules .

Photocrosslinking and Photoaffinity Labeling

Researchers can incorporate sulfo-NHS-azide into proteins or nucleic acids. Upon UV irradiation, the azide group becomes highly reactive, forming covalent bonds with nearby amino acids or nucleotides. This technique helps map protein-protein interactions, RNA-protein interactions, and protein-ligand binding sites .

Surface Modification for Biosensors

Sulfo-NHS-azide can modify sensor surfaces, enhancing their sensitivity and selectivity. By immobilizing biomolecules (e.g., antibodies, aptamers, or enzymes) onto azide-functionalized surfaces, researchers create biosensors for detecting specific analytes (e.g., antigens, DNA, or small molecules) in complex samples .

properties

IUPAC Name |

1-(4-azidobenzoyl)oxy-2,5-dioxopyrrolidine-3-sulfonic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4O7S/c12-14-13-7-3-1-6(2-4-7)11(18)22-15-9(16)5-8(10(15)17)23(19,20)21/h1-4,8H,5H2,(H,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSXSHDMKGETEK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)N=[N+]=[N-])S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50437822 | |

| Record name | 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

199804-22-3 | |

| Record name | 3-Pyrrolidinesulfonic acid, 1-[(4-azidobenzoyl)oxy]-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50437822 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Hydroxysulphosuccinimidyl-4-azidobenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[2-(4-Morpholinyl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3031139.png)

![Methyl 3-(aminomethyl)bicyclo[1.1.1]pentane-1-carboxylate hydrochloride](/img/structure/B3031146.png)

![5-Benzyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B3031147.png)

![tert-Butyl ((3-formylbicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031148.png)

![tert-Butyl ((3-(aminomethyl)bicyclo[1.1.1]pentan-1-yl)methyl)carbamate](/img/structure/B3031149.png)